5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole
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Description
5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
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Biological Activity
5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₅H₁₈N₂O₂S
- Molecular Weight: 298.38 g/mol
-
Structure:
C15H18N2O2S
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives found that compounds similar to this compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
Compound | Gram-positive MIC (µg/mL) | Gram-negative MIC (µg/mL) |
---|---|---|
Compound A | 16 | 32 |
Compound B | 8 | 64 |
Target Compound | 4 | 16 |
The target compound exhibited an MIC of 4 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism through which the compound may exert protective effects in inflammatory diseases.
Key Findings:
- Inhibition of TNF-alpha production by approximately 50% at a concentration of 10 µM .
- Reduction in IL-6 levels by 60% at the same concentration.
These findings highlight the compound's potential utility in treating inflammatory conditions .
Anticancer Activity
Recent studies have explored the anticancer properties of oxazole derivatives, with promising results. The target compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cytotoxicity Results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
A549 | 15 |
The IC50 values suggest that the compound has moderate cytotoxicity against these cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted on a series of oxazole derivatives found that modifications to the piperidine ring enhanced antimicrobial activity. The specific substitution patterns led to improved interactions with bacterial cell membranes, suggesting a structure-activity relationship critical for drug design. -
Case Study on Anti-inflammatory Mechanism:
Another research effort focused on the anti-inflammatory activity showed that the compound inhibited NF-kB signaling pathways in activated macrophages, leading to decreased inflammation markers. This study underscores the potential for developing new anti-inflammatory therapies based on this compound's structure.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-11-15(2)13-22(12-14)20-19(21-18(25-20)17-9-6-10-26-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRSOJFRMINXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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